Cas no 1894621-55-6 (4-1-(1-aminoethyl)cyclopropyl-3-chlorophenol)

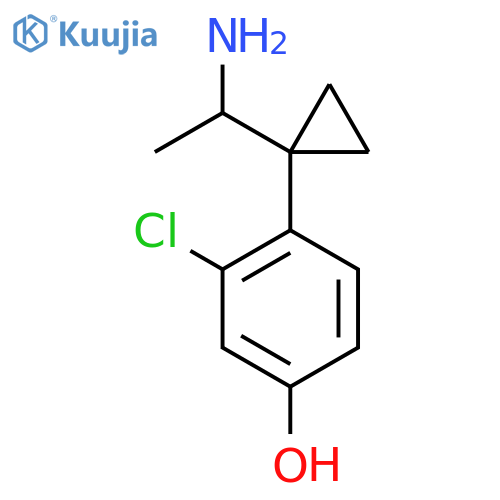

1894621-55-6 structure

商品名:4-1-(1-aminoethyl)cyclopropyl-3-chlorophenol

4-1-(1-aminoethyl)cyclopropyl-3-chlorophenol 化学的及び物理的性質

名前と識別子

-

- 4-1-(1-aminoethyl)cyclopropyl-3-chlorophenol

- 4-[1-(1-aminoethyl)cyclopropyl]-3-chlorophenol

- EN300-1991404

- 1894621-55-6

-

- インチ: 1S/C11H14ClNO/c1-7(13)11(4-5-11)9-3-2-8(14)6-10(9)12/h2-3,6-7,14H,4-5,13H2,1H3

- InChIKey: JGCJLCPVHDSHPF-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=CC=1C1(C(C)N)CC1)O

計算された属性

- せいみつぶんしりょう: 211.0763918g/mol

- どういたいしつりょう: 211.0763918g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 46.2Ų

4-1-(1-aminoethyl)cyclopropyl-3-chlorophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1991404-0.25g |

4-[1-(1-aminoethyl)cyclopropyl]-3-chlorophenol |

1894621-55-6 | 0.25g |

$1183.0 | 2023-09-16 | ||

| Enamine | EN300-1991404-10.0g |

4-[1-(1-aminoethyl)cyclopropyl]-3-chlorophenol |

1894621-55-6 | 10g |

$5528.0 | 2023-05-31 | ||

| Enamine | EN300-1991404-1.0g |

4-[1-(1-aminoethyl)cyclopropyl]-3-chlorophenol |

1894621-55-6 | 1g |

$1286.0 | 2023-05-31 | ||

| Enamine | EN300-1991404-2.5g |

4-[1-(1-aminoethyl)cyclopropyl]-3-chlorophenol |

1894621-55-6 | 2.5g |

$2520.0 | 2023-09-16 | ||

| Enamine | EN300-1991404-5.0g |

4-[1-(1-aminoethyl)cyclopropyl]-3-chlorophenol |

1894621-55-6 | 5g |

$3728.0 | 2023-05-31 | ||

| Enamine | EN300-1991404-0.05g |

4-[1-(1-aminoethyl)cyclopropyl]-3-chlorophenol |

1894621-55-6 | 0.05g |

$1080.0 | 2023-09-16 | ||

| Enamine | EN300-1991404-5g |

4-[1-(1-aminoethyl)cyclopropyl]-3-chlorophenol |

1894621-55-6 | 5g |

$3728.0 | 2023-09-16 | ||

| Enamine | EN300-1991404-0.1g |

4-[1-(1-aminoethyl)cyclopropyl]-3-chlorophenol |

1894621-55-6 | 0.1g |

$1131.0 | 2023-09-16 | ||

| Enamine | EN300-1991404-0.5g |

4-[1-(1-aminoethyl)cyclopropyl]-3-chlorophenol |

1894621-55-6 | 0.5g |

$1234.0 | 2023-09-16 | ||

| Enamine | EN300-1991404-1g |

4-[1-(1-aminoethyl)cyclopropyl]-3-chlorophenol |

1894621-55-6 | 1g |

$1286.0 | 2023-09-16 |

4-1-(1-aminoethyl)cyclopropyl-3-chlorophenol 関連文献

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

1894621-55-6 (4-1-(1-aminoethyl)cyclopropyl-3-chlorophenol) 関連製品

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量